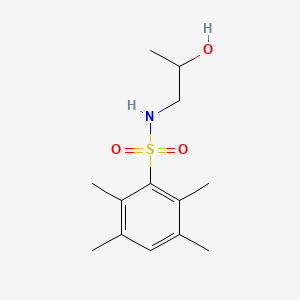

N-(2-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a derivative of cellulose with both water solubility and organic solubility . It’s used in the synthesis of hyperbranched polymers for drug delivery due to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

Synthesis Analysis

Hyperbranched HPMA polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . The synthesis was enabled by reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis

HPMA is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH 2 CH (OH)CH 3 groups using propylene oxide .Chemical Reactions Analysis

The interaction mechanism of a polymeric drug delivery system based on HPMA copolymers (pHPMA) with the most abundant proteins in human blood plasma has been investigated . The study suggests weak interactions between proteins and polymeric nanomedicine .Physical And Chemical Properties Analysis

The presence of Fe2O3 nanoparticles (NPs) enhances the molecular mobility and flexibility of polymer chains within the HPMA matrix and decreases their glass transition temperature .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The compound has been used in the design of polymeric drug delivery systems. Specifically, it has been incorporated into N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, which are used as carriers for drug delivery . These systems are designed to interact weakly with proteins in human blood plasma, such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoproteins (Apo) E4 and A1 . This weak interaction does not result in the formation of a protein corona and does not affect the efficiency of drug delivery .

Nanogel Preparation

The compound has been used in the synthesis of hydrophilic and biodegradable nanogels . These nanogels have a diameter below 50 nm, making them suitable for efficient and selective passive tumor targeting . The nanogels are stable in an aqueous solution modeling the bloodstream, making them potentially important carriers for the delivery of various molecules .

Cancer Therapy

The compound has been used in the design of copolymers intended for cancer therapy . The copolymers are designed to interact with the most abundant proteins in human blood plasma, potentially influencing the circulation of nanoparticles in the bloodstream and the anticancer efficiency of the nanoparticle drug delivery system .

Synthesis of Polyphenols

The compound has been used in the synthesis of polyphenols . Polyphenols are phytochemicals that are extensively represented in the plant kingdom and consumed in considerable amounts through diets . They have several pharmacological properties, including antioxidant and free radical scavenging, anti-cancer, anti-inflammatory, anti-arrhythmic, and vasorelaxant .

Biomedical Applications

The compound has been used in the design of hydrogels for biomedical applications . Hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure . They are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems .

Sensing Applications

The compound has been used in the design of hydrogels for sensing applications . Hydrogels that can respond to external stimuli, such as pH, temperature, molecules, solvents, mechanical force, and light are widely used as sensors .

Wirkmechanismus

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, such as binding to specific receptors, inhibiting enzymatic activity, or modulating signal transduction pathways .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of a compound, influencing its therapeutic efficacy and potential side effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-8-6-9(2)12(5)13(11(8)4)18(16,17)14-7-10(3)15/h6,10,14-15H,7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLJJDFGOWUEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)

![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)

![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)

![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)

![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)